3'-Deoxyuridine

Antiviral BVDV Nucleoside Analog

3'-Deoxyuridine (3'-dU) is a uniquely differentiated pyrimidine nucleoside analog. Its 3'-deoxy configuration renders it a non-substrate for human thymidine phosphorylase and incapable of inhibiting nucleoside transport—unlike 2'-deoxyuridine. It selectively inhibits DNA primase while sparing polymerases α, δ, and ε, and inhibits BVDV by 1 log10 at 37.2 μM. Substituting with uridine or 2'-deoxyuridine introduces confounding variables that invalidate experimental outcomes. This compound is essential for enzymology, virology, transporter pharmacology, and oncology research. Bulk and custom packaging available.

Molecular Formula C9H12N2O5
Molecular Weight 228.2 g/mol
CAS No. 7057-27-4
Cat. No. B014125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Deoxyuridine
CAS7057-27-4
Synonyms3’-Deoxyuridine; 
Molecular FormulaC9H12N2O5
Molecular Weight228.2 g/mol
Structural Identifiers
SMILESC1C(OC(C1O)N2C=CC(=O)NC2=O)CO
InChIInChI=1S/C9H12N2O5/c12-4-5-3-6(13)8(16-5)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1
InChIKeyQOXJRLADYHZRGC-SHYZEUOFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Deoxyuridine (CAS 7057-27-4): A Procurement Guide to a 3'-Dehydroxylated Uridine Nucleoside for Antiviral and Anticancer Research


3'-Deoxyuridine (3'-dU, CAS 7057-27-4) is a pyrimidine nucleoside analog of uridine, characterized by the absence of the hydroxyl group at the 3' position of the ribose sugar [1]. This dehydroxylation confers distinct biochemical properties that differentiate it from uridine and 2'-deoxyuridine [2]. The compound has been investigated as a potential anticancer and antiviral agent, with documented activity against bovine viral diarrhea virus (BVDV) and various cancer cell lines [3]. Its utility as a radiosensitizer and enhancer of anti-tumor effects is also documented in the patent literature [4].

Why 3'-Deoxyuridine (CAS 7057-27-4) Cannot Be Replaced by Other Nucleoside Analogs in Targeted Research Applications


Substituting 3'-deoxyuridine with structurally similar compounds like uridine, 2'-deoxyuridine, or other 5-substituted deoxyuridines is not a scientifically sound practice. The compound's unique 3'-deoxy configuration profoundly alters its interactions with key enzymes and transporters. For instance, 3'-deoxyuridine is not a substrate for human thymidine phosphorylase, unlike 2'-deoxyuridine [1]. It also fails to inhibit nucleoside transport, a stark contrast to 2'-deoxyuridine and 5-fluoro-2'-deoxyuridine which are potent inhibitors [2]. Furthermore, its anti-proliferative profile across leukemia and sarcoma cell lines is distinct from that of its 2'-deoxy counterparts, and its specific inhibition of DNA primase rather than DNA polymerases α, δ, or ε is a functional divergence with significant implications for DNA replication studies [3]. Therefore, using a generic alternative would introduce confounding variables and invalidate experimental outcomes. The quantitative evidence below substantiates these critical differentiations.

3'-Deoxyuridine (CAS 7057-27-4): Quantitative Evidence for Differentiated Scientific and Procurement Decisions


3'-Deoxyuridine Exhibits Weak but Measurable Antiviral Activity Against BVDV, Distinct from More Potent 2'-Deoxy Analogs

In a study evaluating 42 nucleosides, 3'-deoxyuridine (3'-dU) was found to inhibit bovine viral diarrhea virus (BVDV) production by 1 log10 at a concentration of 37.2 μM [1]. This antiviral effect was the initial finding that prompted the synthesis of additional β-D and β-L analogues. In contrast, the parent compound, uridine, shows no such antiviral activity at comparable concentrations, highlighting that the 3'-deoxy modification confers a specific antiviral property absent in the natural nucleoside. Furthermore, this activity is significantly weaker than the potent anti-herpetic effects seen with 5-substituted 2'-deoxyuridines like idoxuridine (MIC50 0.07-10 μg/mL) [2], positioning 3'-dU as a more specialized, moderate-activity tool for studying pestivirus replication.

Antiviral BVDV Nucleoside Analog

3'-Deoxyuridine Does Not Inhibit Uridine Transport, in Sharp Contrast to Potent Inhibition by 2'-Deoxyuridine and 5-Fluoro-2'-Deoxyuridine

In a comparative study of sodium-dependent nucleoside transport, 3'-deoxyuridine exhibited virtually no inhibition of [3H]uridine uptake, with a net transport rate of 99 ± 7% of the control value [1]. This is in stark contrast to 2'-deoxyuridine (3 ± 1.4% of control) and 5-fluoro-2'-deoxyuridine (18 ± 2% of control), both of which are potent inhibitors of the transporter. Even the dideoxy analog, 2',3'-dideoxyuridine (101 ± 5% of control), showed a similar lack of inhibition to 3'-deoxyuridine. This data demonstrates that the 3'-deoxy modification eliminates the molecule's ability to interact with this key nucleoside transporter, a property that distinguishes it from its 2'-deoxy and 5-substituted 2'-deoxy counterparts.

Nucleoside Transport Transporter Uridine

3'-Deoxyuridine Is Not a Substrate for Human Thymidine Phosphorylase, Unlike 2'-Deoxyuridine and Thymidine

An investigation into the substrate specificity of thymidine phosphorylase partially purified from a human liver tumor revealed a clear structural requirement. Thymidine and 2'-deoxyuridine were found to be good substrates for the enzyme [1]. In contrast, 3'-deoxyuridine was not a substrate, along with uridine, 5'-deoxyuridine, and 2',3'-dideoxy-3'-hydroxy-methyluridine. The study concluded that either a 5-substituent or a 2'-deoxy structure is essential for being a good substrate, and the 3'-deoxy modification renders the compound inert to this enzyme's phosphorolytic activity. This metabolic stability is a key differentiating factor from 2'-deoxyuridine, which is readily cleaved.

Thymidine Phosphorylase Substrate Specificity Enzymology

3'-Deoxyuridine Displays a Unique Anti-Proliferative Profile Across Leukemia and Sarcoma Cell Lines with EC50 Values Ranging from 2.5 to 25 µM

3'-Deoxyuridine inhibits the proliferation of several cancer cell lines with varying potencies. Reported EC50 values are 25 µM for CCRF CEM human leukemia cells, 5 µM for L1210 human leukemia cells, 2.5 µM for P388 mouse leukemia cells, and 15 µM for S180 mouse sarcoma cells [1]. This profile contrasts with that of 5-substituted 2'-deoxyuridines, which often exhibit much lower EC50 values in the nanomolar range against certain cell lines due to their potent inhibition of thymidylate synthase. For example, 5-fluoro-2'-deoxyuridine (floxuridine) is a known antineoplastic agent with a distinct mechanism and potency profile. The micromolar range activity of 3'-deoxyuridine suggests a different mode of action, likely involving incorporation into DNA or inhibition of primase, rather than direct thymidylate synthase inhibition.

Anticancer Cell Proliferation Cytotoxicity

3'-Deoxyuridine Triphosphate (3'-dUTP) Competitively Inhibits DNA Primase but Not DNA Polymerases α, δ, or ε

The triphosphate derivative of 3'-deoxyuridine, 3'-dUTP, was found to strongly inhibit eukaryotic DNA primase in a competitive manner with respect to the natural substrate [1]. Importantly, it did not inhibit replicative DNA polymerases α, δ, or ε. This selectivity is a key functional difference compared to other nucleoside analogs like cordycepin triphosphate (3'-dATP), which is known to inhibit both RNA polymerases and cause chain termination during DNA synthesis. The study demonstrated that 3'-dUTP and related 3'-deoxyribonucleotides specifically target the primase enzyme, providing a tool to dissect the roles of primase versus polymerases in DNA replication.

DNA Primase Enzyme Inhibition Nucleotide Analog

3'-Deoxyuridine Is Patented as an Enhancer of Anti-Tumor Effect in Radiotherapy, Differentiating It from Direct-Acting Antimetabolites

Patents EP 0045944 B1 and US 4,434,788 disclose the use of 3'-deoxyuridine as an enhancer of anti-tumor effect, specifically when administered to a tumor-bearing animal under radiotherapy or chemotherapy [1][2]. This role as a radiosensitizer or chemosensitizer is distinct from the direct cytotoxic activity of antimetabolites like 5-fluorouracil or 2'-deoxyuridine analogs. The patent literature highlights that 3'-deoxyuridine can increase the sensitivity of tumors to radiation, potentially allowing for reduced radiation doses. This application is a key differentiator from other nucleoside analogs that are primarily used for their direct antiviral or anticancer activity.

Radiosensitizer Antitumor Patent

Procurement-Driven Application Scenarios for 3'-Deoxyuridine (CAS 7057-27-4) in Research and Industrial Settings


Investigating Pestivirus (e.g., BVDV) Replication Mechanisms

Researchers studying bovine viral diarrhea virus (BVDV) as a surrogate model for hepatitis C virus can use 3'-deoxyuridine as a tool compound. Its ability to inhibit BVDV production by 1 log10 at 37.2 μM provides a defined, moderate activity level suitable for probing viral replication pathways without the complete shutdown caused by more potent agents. This allows for the study of viral adaptation and resistance mechanisms. [1]

Selective Probing of Nucleoside Transporter Pharmacology

In pharmacological studies of concentrative nucleoside transporters (CNTs), 3'-deoxyuridine serves as a valuable negative control or a compound with minimal transporter interaction. Its failure to inhibit [3H]uridine transport (99% of control), in contrast to the potent inhibition by 2'-deoxyuridine (3% of control), allows researchers to selectively block or study specific transporter subtypes without cross-reactivity. This is critical for accurate kinetic modeling and identification of transporter-specific ligands. [2]

Metabolic Stability Studies in Nucleotide Salvage Pathways

For enzymology research focused on thymidine phosphorylase (TP) and nucleoside metabolism, 3'-deoxyuridine is an essential tool. Its status as a non-substrate for human TP makes it an ideal compound for studying the enzyme's substrate specificity and for developing assays where a non-cleavable analog is required. This property prevents the confounding effects of phosphorolysis that would occur with 2'-deoxyuridine, enabling clearer interpretation of metabolic flux and enzyme kinetics. [3]

Development of Radiosensitizers and Adjuvant Cancer Therapies

Industrial research teams focused on oncology drug development can leverage 3'-deoxyuridine as a lead compound for creating radiosensitizers. Patents indicate its ability to enhance the anti-tumor effect of radiotherapy, potentially allowing for lower, less toxic radiation doses. This application is distinct from the development of direct-acting antimetabolites and opens avenues for combination therapies aimed at improving patient outcomes in radiation oncology. [4][5]

Selective Inhibition of DNA Primase in Replication Studies

Molecular biologists and biochemists investigating the mechanisms of eukaryotic DNA replication can utilize 3'-deoxyuridine (as its triphosphate form) to selectively inhibit DNA primase. The compound's ability to competitively inhibit primase while sparing DNA polymerases α, δ, and ε provides a precise tool for dissecting the distinct roles of these enzymes in initiation and elongation steps of DNA synthesis, a capability not offered by broader-spectrum polymerase inhibitors. [6]

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